![molecular formula C12H17ClN2O B1528257 4-Amino-1-benzyl-5-methylpyrrolidin-2-one hydrochloride CAS No. 1803567-17-0](/img/structure/B1528257.png)
4-Amino-1-benzyl-5-methylpyrrolidin-2-one hydrochloride
Overview
Description
4-Amino-1-benzyl-5-methylpyrrolidin-2-one hydrochloride (4-ABMPH) is a synthetic chemical compound that has been studied for its potential applications in scientific research. It is a derivative of the pyrrolidine ring system, which is a five-membered heterocycle containing three carbon atoms and two nitrogen atoms. 4-ABMPH has been found to have a wide range of biochemical and physiological effects, and its potential for use in lab experiments has been explored in recent years.
Scientific Research Applications
Synthesis and Neuroleptic Activity
One study highlights the synthesis of benzamides using compounds related to 4-Amino-1-benzyl-5-methylpyrrolidin-2-one hydrochloride, which demonstrated potential neuroleptic activity. This research indicates the compound's utility in designing drugs with potential applications in treating psychosis due to its significant inhibitory effects on stereotyped behavior in rats, suggesting its role in developing potent drugs with minimal side effects (Iwanami et al., 1981).
Catalysis in Organic Synthesis
Another study utilized a platinum-catalyzed intramolecular hydroamination process involving compounds similar to 4-Amino-1-benzyl-5-methylpyrrolidin-2-one hydrochloride. This process emphasizes its use in synthesizing pyrrolidine derivatives, showcasing the compound's relevance in organic synthesis and the development of functionalized pyrrolidines with potential pharmaceutical applications (Bender & Widenhoefer, 2005).
Metabolic Studies
Metabolic trapping experiments with 1-benzylpyrrolidine, closely related to the target compound, revealed insights into the metabolism of such compounds, providing a foundational understanding of their biological transformations. These findings contribute to the broader knowledge of how similar compounds might be metabolized in biological systems, potentially impacting their development as therapeutic agents (Ho & Castagnoli, 1980).
Pharmacological Research Tools
Research into the 1-benzyl derivative of 4-aminopyrrolidine-2,4-dicarboxylic acid (a compound structurally related to 4-Amino-1-benzyl-5-methylpyrrolidin-2-one hydrochloride) has indicated its selectivity for metabotropic glutamate receptors (mGluRs), particularly mGluR6. This study underlines the compound's potential as a pharmacological research tool, offering a pathway to explore therapeutic targets for neurological disorders (Tueckmantel et al., 1997).
properties
IUPAC Name |
4-amino-1-benzyl-5-methylpyrrolidin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c1-9-11(13)7-12(15)14(9)8-10-5-3-2-4-6-10;/h2-6,9,11H,7-8,13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVUMEHMPAGBFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(=O)N1CC2=CC=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-benzyl-5-methylpyrrolidin-2-one hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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